4-(4-Methylsulfonylphenyl)benzoic acid
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Overview
Description
4-(4-Methylsulfonylphenyl)benzoic acid is an organic compound with the molecular formula C14H12O4S It is characterized by the presence of a benzoic acid moiety substituted with a methylsulfonyl group on the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylsulfonylphenyl)benzoic acid typically involves the sulfonation of 4-methylphenylbenzoic acid. One common method includes the following steps:
Sulfonation Reaction: 4-Methylphenylbenzoic acid is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.
Oxidation: The resulting sulfonyl derivative is then oxidized using an oxidizing agent such as hydrogen peroxide or potassium permanganate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylsulfonylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Sulfone Derivatives: Formed through oxidation.
Sulfide Derivatives: Formed through reduction.
Substituted Benzoic Acids: Formed through electrophilic aromatic substitution.
Scientific Research Applications
4-(4-Methylsulfonylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methylsulfonylphenyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylsulfonylbenzoic Acid: Lacks the additional phenyl ring, resulting in different chemical properties.
4-(4-Methylphenyl)benzoic Acid: Lacks the sulfonyl group, affecting its reactivity and applications.
4-(4-Methylsulfonylphenyl)acetic Acid: Contains an acetic acid moiety instead of a benzoic acid moiety, leading to variations in its chemical behavior.
Uniqueness
4-(4-Methylsulfonylphenyl)benzoic acid is unique due to the presence of both a benzoic acid moiety and a methylsulfonyl group. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Biological Activity
4-(4-Methylsulfonylphenyl)benzoic acid, also known as 2-hydroxy-4-(4-methylsulfonylphenyl)benzoic acid, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its anti-inflammatory and antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₂O₅S
- Molecular Weight : 292.31 g/mol
The compound features a benzoic acid core with a hydroxyl group and a methylsulfonylphenyl substituent, which contributes to its unique biological properties.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.
-
Mechanism of Action :
- The compound interacts with specific molecular targets involved in inflammatory pathways, leading to the modulation of signaling cascades that regulate inflammation.
- It may inhibit the activation of nuclear factor kappa B (NF-κB), a key transcription factor in inflammatory responses.
- Case Studies :
Antimicrobial Activity
In addition to its anti-inflammatory effects, this compound has shown antimicrobial properties against various pathogens.
- Broad-Spectrum Activity :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. Modifications in the molecular structure have been explored to enhance its potency and selectivity:
Compound Variation | Activity Level | Notes |
---|---|---|
Parent Compound | Moderate | Initial findings suggested moderate activity against inflammation. |
Methyl Substitution | High | Increased anti-inflammatory effects noted with methyl substitutions on the phenyl ring. |
Hydroxyl Group | Essential | Presence of hydroxyl group is crucial for maintaining biological activity. |
Properties
IUPAC Name |
4-(4-methylsulfonylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c1-19(17,18)13-8-6-11(7-9-13)10-2-4-12(5-3-10)14(15)16/h2-9H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBUYGJDNKPSAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602489 |
Source
|
Record name | 4'-(Methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16734-98-8 |
Source
|
Record name | 4'-(Methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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